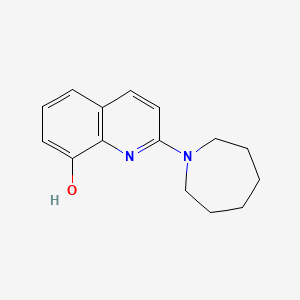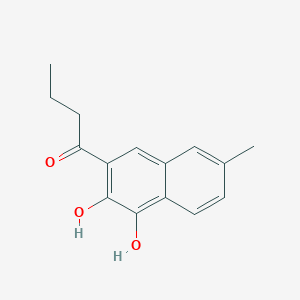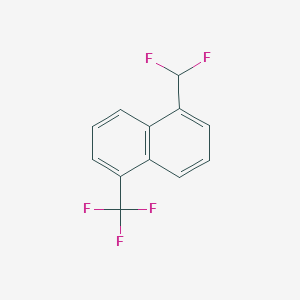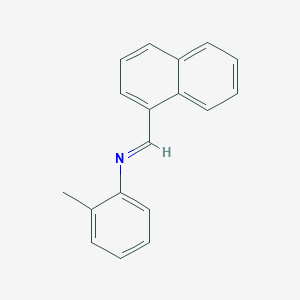
2-(Azepan-1-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol It is characterized by the presence of an azepane ring attached to a quinolin-8-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with azepane under specific conditions. One common method is the nucleophilic substitution reaction where quinolin-8-ol is reacted with azepane in the presence of a suitable base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-1-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinolin-8-ol moiety to quinolin-8-amine.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include quinolin-8-one derivatives, quinolin-8-amine, and various substituted azepane derivatives .
Applications De Recherche Scientifique
2-(Azepan-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It has potential anticancer properties and is being investigated for its therapeutic applications.
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but without the azepane ring.
2-(Piperidin-1-yl)quinolin-8-ol: Similar to 2-(Azepan-1-yl)quinolin-8-ol but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)quinolin-8-ol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The azepane ring enhances the compound’s ability to interact with biological targets and increases its stability compared to similar compounds .
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
2-(azepan-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18N2O/c18-13-7-5-6-12-8-9-14(16-15(12)13)17-10-3-1-2-4-11-17/h5-9,18H,1-4,10-11H2 |
Clé InChI |
MGXJKYWHIWTNLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)






![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
